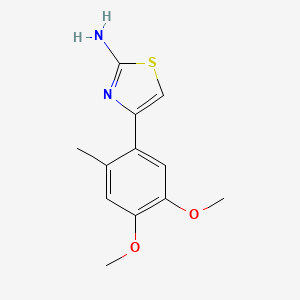

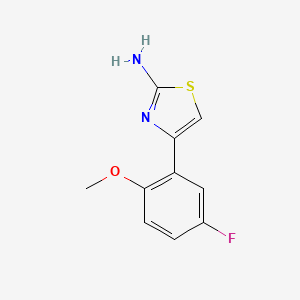

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves multi-step reactions and the use of various techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique. This process involved the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone with malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the Schiff bases mentioned earlier were characterized by their IR, ^1H NMR, ^13C NMR, and mass spectral data . Similarly, the structure of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was established using IR, ^1H-NMR, ^13C-NMR, and mass spectrometry . These techniques are crucial for determining the composition and confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions. For instance, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines resulted in the formation of thiazolo[3,4-a]quinoxalines . These reactions are influenced by the mesomeric effects of substituents such as fluorine atoms, which can be comparable to the influence of an aminosubstituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structure and the interactions they exhibit. For example, the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . These interactions can significantly affect the physical properties like solubility and melting point, as well as the chemical reactivity of the compound.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques

Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have been synthesized using various techniques. For example, the synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one was achieved through a reaction involving thiadiazol-2-amine and mercaptoacetic acid, demonstrating the flexibility in synthetic approaches for such compounds (Li-he Yin et al., 2008).

Structural Insights

Structural analyses, such as those done on 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, provide valuable insights into the molecular conformations and intermolecular interactions of similar thiazol-2-amine derivatives. These studies help in understanding the molecular properties that could influence their biological activities (Qiu He et al., 2010).

Biological Activities and Applications

Antimicrobial Properties

Compounds structurally related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have shown potential antimicrobial activities. For instance, derivatives of thiophene-3-carbonitrile and 1,3-thiazol-2-amine demonstrated notable in vitro antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Anthelmintic Activity

Some derivatives of 1,3-thiazol-2-amine, closely related to the compound , have been found to exhibit potent anthelmintic and antibacterial activities. This underscores the potential of these compounds in developing new treatments for parasitic infections (Namratha Bhandari & S. Gaonkar, 2016).

Anticancer Potential

Research has also identified certain 1,3-thiazol-2-amine derivatives as having significant anticancer activities against various human cancer cell lines, highlighting their potential role in cancer therapy (T. Yakantham et al., 2019).

Photophysical Properties

- Fluorescence and Photostability: Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine, such as 5-methoxy-2-pyridylthiazoles, have shown unique photophysical properties, including fluorescence and pH-sensitive dual-emission. This suggests their potential use in fluorescence-based applications and as sensors (Ming-Hua Zheng et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

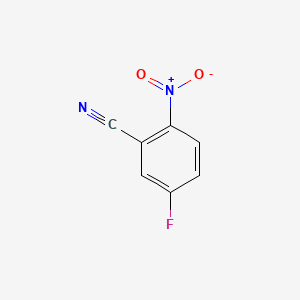

4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSHECLHRCNMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396594 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

715-89-9 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)